molecular formula C17H14ClF3N2O2 B2448706 (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 2034527-58-5

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B2448706
CAS No.: 2034527-58-5
M. Wt: 370.76
InChI Key: VKLPUZUEKIZVCP-UHFFFAOYSA-N
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Description

The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule with potential applications in various scientific fields. It combines a pyrrolidine core with a trifluoromethyl-substituted aromatic group and a chloropyridinyl ether substituent, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of the Pyrrolidine Core: Starting from commercially available 4-chloropyridine, an etherification reaction with an appropriate pyrrolidine derivative is performed under basic conditions (e.g., sodium hydride or potassium carbonate) to form the 3-((3-Chloropyridin-4-yl)oxy)pyrrolidine.

  • Trifluoromethylation: The introduction of the trifluoromethyl group onto the phenyl ring can be achieved via electrophilic trifluoromethylation using reagents like trifluoromethyl iodide and a strong base (e.g., cesium carbonate).

Industrial Production Methods

Industrial production may involve optimizing the synthetic route to increase yield and efficiency, often through catalyst selection, solvent optimization, and temperature control. The steps are scaled up from laboratory conditions to industrial reactors, ensuring safety and consistency in the product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation at the pyrrolidine nitrogen to form an N-oxide, often using agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: Reduction reactions can target the trifluoromethyl group to replace it with a different substituent, using reagents like borane or lithium aluminum hydride.

  • Substitution: The chloropyridinyl ether can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid

  • Reduction: Borane, lithium aluminum hydride

  • Substitution: Sodium hydride, potassium carbonate

Major Products

  • Oxidation: (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone N-oxide

  • Reduction: (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone

  • Substitution: Varies depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules due to its reactivity and functional groups. It is particularly useful in the synthesis of heterocyclic compounds and as an intermediate in drug discovery.

Biology and Medicine

Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for pharmacological studies. Its trifluoromethyl group often imparts metabolic stability, which is valuable in medicinal chemistry for the design of therapeutic agents.

Industry

In industrial applications, it could be used as an additive in materials science, particularly for enhancing the properties of polymers and coatings due to its unique chemical structure.

Mechanism of Action

The compound's mechanism of action in biological systems can be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the chloropyridinyl ether moiety can participate in hydrogen bonding and π-π interactions, contributing to its overall activity.

Comparison with Similar Compounds

  • (3-(Chlorophenyl)pyrrolidine): Similar pyrrolidine core, but lacking the trifluoromethyl group, resulting in different reactivity and biological activity.

  • (3-((3-Chloropyridin-4-yl)oxy)pyrrolidine):

  • (3-(trifluoromethyl)phenyl)methanone: Does not have the pyrrolidine or chloropyridinyl ether groups, which impacts its use in synthesis and reactivity.

The uniqueness of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone lies in its multifunctional structure, combining diverse reactive sites that facilitate a broad range of chemical reactions and applications in various fields.

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N2O2/c18-14-9-22-6-4-15(14)25-13-5-7-23(10-13)16(24)11-2-1-3-12(8-11)17(19,20)21/h1-4,6,8-9,13H,5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLPUZUEKIZVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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